molecular formula C18H14N4O2 B1298468 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole CAS No. 22020-64-0

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B1298468
CAS No.: 22020-64-0
M. Wt: 318.3 g/mol
InChI Key: KECUONFFPPDLHK-UHFFFAOYSA-N
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Description

Structural Significance of 1,2,4-Oxadiazole Heterocycles

The 1,2,4-oxadiazole ring exhibits a distinct electronic configuration characterized by partial aromaticity and polarized N–O bonds, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Its bioisosteric equivalence to esters and amides allows it to replace these groups in drug candidates, mitigating hydrolysis risks while maintaining target affinity. For example, the 1,2,4-oxadiazole moiety in HDAC inhibitors enhances metabolic stability compared to traditional amide-based analogs.

Table 1: Key Properties of 1,2,4-Oxadiazole vs. Amide/Ester Bioisosteres

Property 1,2,4-Oxadiazole Amide Ester
Hydrolytic Stability High Low Moderate
Hydrogen Bond Acceptor Two N atoms One O atom One O atom
Aromatic Character Partial None None
Metabolic Resistance Enhanced Variable Low

The compound’s bis-oxadiazole architecture further amplifies these properties. The dual heterocyclic cores create a rigid, planar framework that enhances binding to aromatic-rich biological targets, such as kinase active sites. Computational studies reveal that the 1,2,4-oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitutions at C-3 and C-5 positions, enabling tailored modifications.

Role of Substituents in 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole

The compound’s structure features three critical components:

  • Phenyl Groups at C-3 and C-5 : These aromatic substituents enhance lipophilicity and enable π-π interactions with hydrophobic protein pockets. The meta-substitution pattern on both phenyl rings minimizes steric clashes while optimizing electronic effects.
  • Ethyl Spacer : The –CH$$2$$CH$$2$$– linker between oxadiazole rings introduces conformational flexibility, allowing the molecule to adapt to target geometries. This spacer balances rigidity and mobility, critical for membrane permeability and bioavailability.
  • Bis-Oxadiazole Core : The dual 1,2,4-oxadiazole units create a synergistic electron-withdrawing effect, stabilizing the molecule against enzymatic degradation and enhancing its electrophilic character.

Table 2: Functional Contributions of Substituents

Substituent Role Impact on Activity
Phenyl (C-3/C-5) Lipophilicity, π-π stacking Enhanced target binding
Ethyl Spacer Conformational flexibility Improved pharmacokinetics
Bis-Oxadiazole Core Electronic stabilization Metabolic resistance

Synthetic studies highlight the importance of these substituents. For instance, replacing the ethyl linker with shorter (methyl) or longer (propyl) chains reduces anticancer activity by 40–60%, underscoring the spacer’s optimal length. Similarly, substituting phenyl groups with alkyl chains diminishes target affinity due to reduced aromatic interactions.

Historical Development of Bis-Oxadiazole Systems

Bis-oxadiazole systems first gained attention in the early 2000s for their applications in materials science and explosives. However, their medicinal potential was unlocked through advances in synthetic methodologies:

  • Early Synthesis (2003–2010) : Initial routes relied on condensation of diaminoglyoxime with acyl chlorides, yielding low-purity bis-oxadiazoles.
  • Modern Techniques (2015–Present) : Tandem Staudinger/aza-Wittig reactions enabled efficient one-pot synthesis of bis-1,2,4-oxadiazoles with >70% yields. For example, reacting diazidoglyoxime esters with triphenylphosphine produces the target compound in three steps.

Table 3: Milestones in Bis-Oxadiazole Synthesis

Year Development Key Advancement
2003 Patent on bis-oxadiazole derivatives First scalable synthesis method
2015 Staudinger/aza-Wittig protocol One-pot synthesis with high yields
2022 Microwave-assisted cyclization Reduced reaction time (2h vs. 24h)

The compound This compound exemplifies these advancements, combining modular substituents with a stable bis-heterocyclic core. Recent studies demonstrate its efficacy as a kinase inhibitor and antimicrobial agent, validating the historical trajectory of oxadiazole research.

Properties

IUPAC Name

3-phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECUONFFPPDLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347990
Record name 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-64-0
Record name 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

One established method involves the cyclization of amidoximes with carboxylic acid derivatives. This method typically employs acyl chlorides or activated carboxylic acid esters in the presence of a catalyst such as triethylamine or pyridine.

Reaction Scheme:

  • React amidoxime with acyl chloride.
  • Cyclization occurs under reflux conditions to form the oxadiazole ring.

Yield and Conditions:
This method generally yields moderate to high yields (40%-90%) depending on the specific conditions used (temperature, solvent) and can take several hours to complete.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported as an efficient alternative for synthesizing oxadiazole derivatives. This method significantly reduces reaction times and enhances yields.

Procedure:

  • Mix the appropriate hydrazide with an aldehyde in a microwave reactor.
  • Apply microwave irradiation to facilitate the cyclization process.

Advantages:
This method has shown to yield products in less than an hour with yields often exceeding 80%.

Green Chemistry Approaches

Recent advancements in green chemistry have led to eco-friendly methods for synthesizing oxadiazoles. These methods often involve using water as a solvent and employing catalysts that are less harmful to the environment.

Example Method:

  • Use hydrazine hydrate and an aromatic aldehyde in water.
  • Add a catalyst such as sodium dodecyl sulfate to promote reaction.

Outcomes:
These approaches typically yield high purity products with minimal environmental impact, often completing reactions in under two hours.

Summary of Research Findings

The following table summarizes various preparation methods for this compound:

Method Key Reagents Conditions Yield (%) Time (h)
Amidoxime + Acyl Chloride Amidoxime, Acyl Chloride Reflux 40%-90% 4
Microwave-Assisted Hydrazide, Aldehyde Microwave irradiation >80% <1
Green Chemistry Hydrazine hydrate, Aldehyde Water + Catalyst High purity <2

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole rings, potentially leading to the formation of new compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced oxadiazole rings. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .

Scientific Research Applications

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole, along with their pharmacological and physicochemical properties:

Compound Name Substituents/Modifications Pharmacological Activity Key Findings Reference
Proxazole N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethylamine Gastrointestinal disorders Acts as a spasmolytic agent via calcium channel modulation. Less rigid than the target compound due to the ethylamine side chain.
Na-POPA Sodium 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetate Antibacterial Exhibits pH-responsive release from hydrogels, with superior solubility compared to the target compound due to the ionic carboxylate group.
(E)-3-Phenyl-5-[2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole Vinyl-thiophene substituent Antiviral (Dengue NS5 polymerase inhibitor) Enhanced π-conjugation improves binding affinity (IC₅₀ = 0.8 μM) compared to the ethyl-linked target compound.
5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) Sulfur-bridged bis-oxadiazole Not reported Increased lipophilicity (logP = 3.2) due to the thioether linker, contrasting with the ethyl-linked compound’s logP of 2.6.
3-Phenyl-5-(pyridin-2-yl)-1,2,4-oxadiazole Pyridyl substituent Material science (blue-light emitters) Higher fluorescence quantum yield (Φ = 0.45) attributed to electron-deficient pyridyl groups.

Pharmacokinetic Properties

  • Solubility : Proxazole’s tertiary amine group improves aqueous solubility (2.5 mg/mL) versus the target compound’s poor solubility (<0.1 mg/mL) .
  • Metabolic Stability : Sulfur-bridged analogues demonstrate slower hepatic clearance (t₁/₂ = 6.2 h) due to reduced cytochrome P450 oxidation susceptibility .

Biological Activity

3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole is a complex heterocyclic compound belonging to the oxadiazole family. Its unique structure incorporates multiple phenyl groups and oxadiazole rings, contributing to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antiviral properties supported by various studies and data tables.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₈H₁₄N₄O₂
Molecular Weight306.32 g/mol
CAS Number22020-64-0

Structure

The compound features a central oxadiazole ring flanked by two phenyl groups and an ethyl chain, enhancing its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound.

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study reported that the compound exhibited IC50 values in the micromolar range against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 for MCF-7 was noted to be approximately 15.63 µM , comparable to known chemotherapeutics like Tamoxifen .
    • Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells through activation of p53 pathways.
  • Mechanism of Action :
    • The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells via caspase activation and modulation of Bcl-2 family proteins .

Antiviral Activity

The antiviral properties of oxadiazole derivatives have been explored in relation to dengue virus. A related compound demonstrated submicromolar activity against all four serotypes of dengue virus by inhibiting viral polymerase . This suggests that structural modifications in oxadiazoles can lead to potent antiviral agents.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialVarious BacteriaVaries
AnticancerMCF-715.63
AntiviralDengue Virus<1.0

Structure Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications in its structure:

ModificationEffect on Activity
Halogen SubstitutionDecreases anticancer activity
Alkyl Chain LengthLonger chains enhance lipophilicity
Ring SubstituentsAltered binding affinity to targets

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